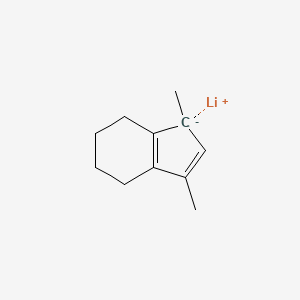
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a lithium atom bonded to a 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-ide moiety, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide typically involves the reaction of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-one with a lithium reagent. One common method is the use of n-butyllithium in a non-polar solvent such as hexane or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under anhydrous conditions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems as a lithium source.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium ion can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also participate in nucleophilic addition and substitution reactions, where the lithium atom acts as a nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Lithium diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.
Lithium bis(trimethylsilyl)amide (LiHMDS): Used as a non-nucleophilic base in organic reactions.
Lithium tert-butoxide (LiOtBu): Employed as a strong base in various chemical reactions.
Uniqueness
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to other organolithium compounds. Its ability to stabilize carbanions and participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
148893-04-3 |
|---|---|
Fórmula molecular |
C11H15Li |
Peso molecular |
154.2 g/mol |
Nombre IUPAC |
lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide |
InChI |
InChI=1S/C11H15.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h7H,3-6H2,1-2H3;/q-1;+1 |
Clave InChI |
JGSRWLYVTIOWBW-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[C-]1C=C(C2=C1CCCC2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


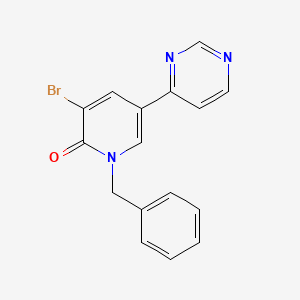
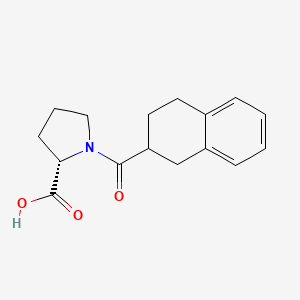
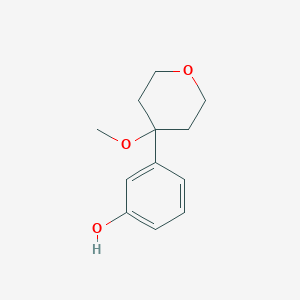
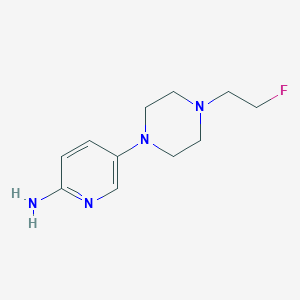
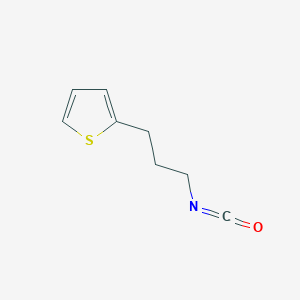
![1H-Azepino[4,5-b]quinoline, 2,3,4,5-tetrahydro-11-methyl-](/img/structure/B8596457.png)

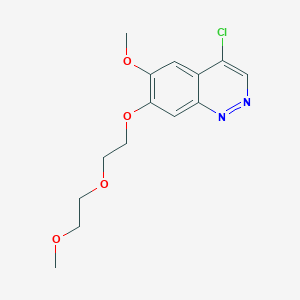
![4-Methoxy-N-[2-(pyridine-2-carbonyl)phenyl]benzamide](/img/structure/B8596479.png)

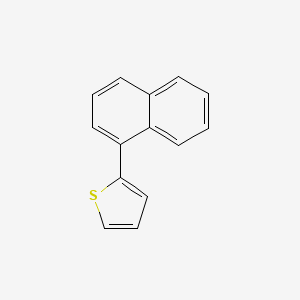


![2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8596517.png)
